REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[F:4][C:5]1[CH:13]=[C:12]([F:14])[C:11]([N+:15]([O-:17])=[O:16])=[CH:10][C:6]=1[C:7](Cl)=[O:8]>C1COCC1>[CH2:1]([O:3][C:7](=[O:8])[C:6]1[CH:10]=[C:11]([N+:15]([O-:17])=[O:16])[C:12]([F:14])=[CH:13][C:5]=1[F:4])[CH3:2]
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Name
|
|
Quantity
|
1.5 mL
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Type
|
reactant
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=O)Cl)C=C(C(=C1)F)[N+](=O)[O-]
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Name
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TEA
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Quantity
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3.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
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Details
|
After 30 min of stirring the precipitate
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
was filtered
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Type
|
WASH
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Details
|
washed with THF
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated i.vac
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C1=C(C=C(C(=C1)[N+](=O)[O-])F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |